![molecular formula C16H16N4O3S B2500312 Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852376-85-3](/img/structure/B2500312.png)
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Synthesis Analysis
The synthesis of heterocyclic derivatives, including those related to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, has been explored in recent studies. One such study describes the efficient synthesis of thirty-six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which are linked with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . Another study reports the preparation of a novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate via heating of specific precursors under reflux . Additionally, a novel compound with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin scaffold was synthesized through a condensation reaction . These studies highlight the diverse synthetic routes available for creating complex heterocyclic compounds that may share structural similarities with the compound of interest.
Molecular Structure Analysis
The confirmation of molecular structures in the synthesis of heterocyclic compounds is crucial. In the case of the derivatives mentioned, structural confirmation was achieved using 1H-NMR, 13C-NMR, and MS methods . For some compounds, X-ray crystallography provided further structural confirmation . These techniques are essential for verifying the successful synthesis of the desired compounds and would similarly be applied to confirm the structure of Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate.
Chemical Reactions Analysis
The studies provided do not detail specific chemical reactions related to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate. However, they do describe general synthetic pathways for related heterocyclic compounds, such as condensation and heating under reflux . These methods are indicative of the types of chemical reactions that might be involved in the synthesis of the compound , such as nucleophilic substitution or addition reactions that are common in the formation of heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided studies. However, the in vitro testing against microorganisms and the evaluation of cytotoxicity and antiviral activity against HIV-1 suggest that these compounds have significant biological activities . These properties are important for understanding the potential applications of the compounds in medicinal chemistry. The analytical data from IR, NMR, and mass spectrometry are also indicative of the physical and chemical characteristics of these compounds .
Scientific Research Applications
Synthesis Approaches and Derivatives
The compound Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has been the subject of various synthesis methods and the creation of derivatives. For instance, Mohamed (2021) explained a process involving the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to produce new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021). Similarly, El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines starting from a related compound, ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (El‐Kazak & Ibrahim, 2013).
Chemical Reactions and Properties
Further, the chemical properties and reactions involving compounds similar to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate have been extensively studied. Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the structural nuances of related compounds (Lashmanova et al., 2019). Additionally, research by Fedotov, Hotsulia, and Panasenko (2022) on pyrazole and 1,2,4-triazole derivatives, closely related to the compound , emphasized their significant pharmacological potential and strategic role in medicine (Fedotov, Hotsulia & Panasenko, 2022).
Mechanism of Action
Target of Action
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . .
Mode of Action
It is known that triazole compounds can interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
It is known that triazole compounds can have a variety of effects due to their ability to interact with different targets .
Future Directions
properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-15(21)10-24-14-9-8-13-17-18-16(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-9H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVMAIPPRIMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate |
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